5-Chloro-2-cyclobutoxybenzoic acid
Description
5-Chloro-2-cyclobutoxybenzoic acid is a substituted benzoic acid derivative featuring a chlorine atom at the 5-position and a cyclobutyl ether (cyclobutoxy) group at the 2-position of the aromatic ring. This compound is of interest in medicinal and synthetic chemistry due to its unique substitution pattern, which combines electron-withdrawing (chloro) and sterically bulky (cyclobutoxy) functionalities. Such structural features can influence physicochemical properties like solubility, acidity, and reactivity, as well as biological activity in drug discovery contexts. However, direct experimental data on this compound are sparse in publicly available literature, necessitating comparisons with structurally related analogs for deeper insights.
Properties
Molecular Formula |
C11H11ClO3 |
|---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
5-chloro-2-cyclobutyloxybenzoic acid |
InChI |
InChI=1S/C11H11ClO3/c12-7-4-5-10(9(6-7)11(13)14)15-8-2-1-3-8/h4-6,8H,1-3H2,(H,13,14) |
InChI Key |
WLFGVDSSWMEFRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=C(C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclobutoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Chlorination: The hydroxyl group at the 5-position is replaced with a chlorine atom using reagents such as thionyl chloride or phosphorus pentachloride.
Cyclobutylation: The hydroxyl group at the 2-position is then substituted with a cyclobutoxy group. This can be achieved through a nucleophilic substitution reaction using cyclobutyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclobutoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophiles.
Oxidation Reactions: The cyclobutoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzoic acid ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of cyclobutanone or cyclobutyl carboxylic acid.
Reduction: Formation of cyclohexane derivatives.
Scientific Research Applications
5-Chloro-2-cyclobutoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclobutoxybenzoic acid involves its interaction with specific molecular targets. The chlorine atom and cyclobutoxy group contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₁₁H₁₁ClO₃ | ~226.6* | 5-Cl, 2-cyclobutoxy | Benzoic acid, ether |
| 5-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 5-Br, 2-Cl | Benzoic acid, halogens |
| 5-Chloro-2-furoic acid | C₅H₃ClO₃ | 146.53 | 5-Cl, 2-furoyl | Furan-carboxylic acid |
*Calculated based on atomic composition due to lack of experimental data.
Substituent Effects on Acidity
- This compound : The electron-withdrawing chlorine at the 5-position enhances acidity (lower pKa) compared to unsubstituted benzoic acid. However, the cyclobutoxy group at the 2-position, being an electron-donating ether, may partially counteract this effect, leading to a higher pKa than purely halogenated analogs .
- 5-Bromo-2-chlorobenzoic acid : Both bromine and chlorine are electron-withdrawing, resulting in stronger acidity (pKa ~2.1–2.5, estimated) compared to the cyclobutoxy analog. Bromine’s larger atomic size may further stabilize the deprotonated form .
Steric and Solubility Considerations
- Cyclobutoxy group : The cyclobutyl moiety introduces significant steric bulk, which may reduce solubility in polar solvents compared to smaller substituents (e.g., methoxy). This could impact pharmacokinetic properties in drug design.
- Halogenated analogs: 5-Bromo-2-chlorobenzoic acid () is reported as a solid with moderate solubility in organic solvents like DMSO or ethanol, typical of halogenated aromatics. In contrast, the cyclobutoxy analog’s solubility profile remains uncharacterized but is hypothesized to favor nonpolar solvents.
Research Findings and Limitations
- Key gaps : Experimental data for this compound (e.g., crystallography, NMR, biological activity) are absent in the provided evidence. Comparisons rely on theoretical inferences from analogs.
- Structural analogs : The bromo-chloro derivative () and furoic acid () highlight how halogenation and heterocyclic substitution alter properties.
Biological Activity
5-Chloro-2-cyclobutoxybenzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables summarizing key results.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- A chlorine atom at the 5-position of the benzene ring.
- A cyclobutoxy group at the 2-position, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with various cellular pathways:
- Protein Degradation Pathways :
- Enzyme Inhibition :
- Receptor Modulation :
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against a range of pathogens. Its structural similarities to other benzoic acid derivatives suggest potential efficacy in:
- Antibacterial : Inhibition of bacterial growth through disruption of cell wall synthesis.
- Antifungal : Effective against certain fungal strains by interfering with membrane integrity.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines:
- Cell Lines Tested : Hep-G2 (hepatocellular carcinoma), A2058 (melanoma).
- Findings : At concentrations up to 10 μg/mL, this compound exhibited minimal cytotoxicity, indicating a favorable safety profile for further development .
Case Studies
Several case studies have explored the biological activity of benzoic acid derivatives, providing insights into their therapeutic potential:
- Study on Autophagy Induction :
- Serotonin Receptor Agonism :
Data Summary
The following table summarizes key findings from research studies on this compound and related compounds:
| Activity Type | Effect Observed | Concentration Tested | Cell Line/Model |
|---|---|---|---|
| Cytotoxicity | Minimal cytotoxicity | Up to 10 μg/mL | Hep-G2, A2058 |
| Autophagy Induction | Enhanced autophagic activity | 1 μg/mL | Human foreskin fibroblasts |
| Enzyme Inhibition | Inhibition of cathepsins B and L | 5 μM | Various cancer cell lines |
| Serotonin Receptor Agonism | High affinity for 5-HT4 receptors | N/A | Gastrointestinal models |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
